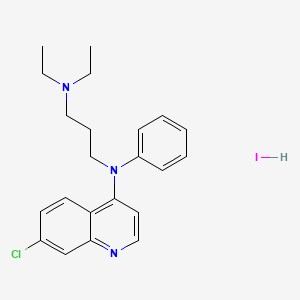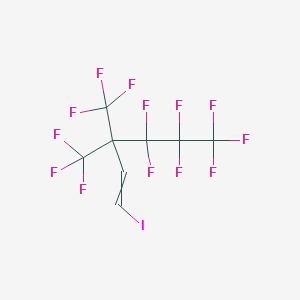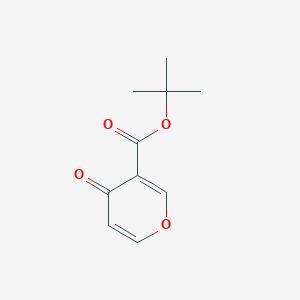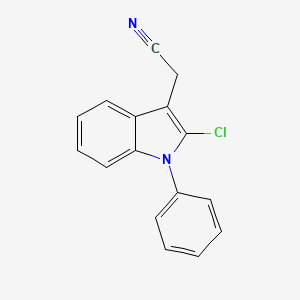
(2-Chloro-1-phenyl-1H-indol-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-1-phenyl-1H-indol-3-yl)acetonitrile is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chloro group, a phenyl group, and an acetonitrile group attached to the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-phenyl-1H-indol-3-yl)acetonitrile typically involves the reaction of 2-chloro-1-phenyl-1H-indole with acetonitrile under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-1-phenyl-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted indole derivatives.
Applications De Recherche Scientifique
(2-Chloro-1-phenyl-1H-indol-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of fluorescent dyes and materials for organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of (2-Chloro-1-phenyl-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Indol-3-yl)acetonitrile: Lacks the chloro and phenyl groups, making it less hydrophobic.
1-Phenyl-1H-indole-3-acetonitrile: Lacks the chloro group, affecting its reactivity and biological activity.
2-Chloro-1H-indole-3-acetonitrile: Lacks the phenyl group, altering its chemical properties.
Uniqueness
(2-Chloro-1-phenyl-1H-indol-3-yl)acetonitrile is unique due to the presence of both chloro and phenyl groups, which enhance its hydrophobicity and reactivity. These structural features contribute to its diverse chemical and biological activities, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
63793-65-7 |
|---|---|
Formule moléculaire |
C16H11ClN2 |
Poids moléculaire |
266.72 g/mol |
Nom IUPAC |
2-(2-chloro-1-phenylindol-3-yl)acetonitrile |
InChI |
InChI=1S/C16H11ClN2/c17-16-14(10-11-18)13-8-4-5-9-15(13)19(16)12-6-2-1-3-7-12/h1-9H,10H2 |
Clé InChI |
PSITWMBHJZZBOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2Cl)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


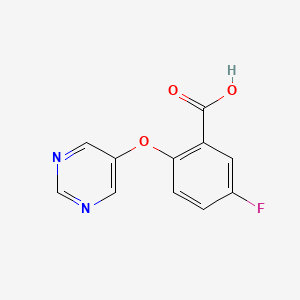

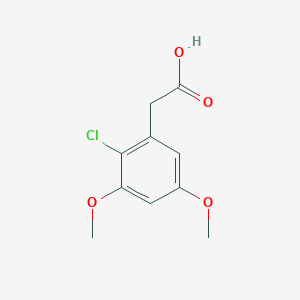
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13989111.png)
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-N,1-N-diethyl-4-N-(3,6,7-trimethylquinolin-4-yl)pentane-1,4-diamine](/img/structure/B13989112.png)
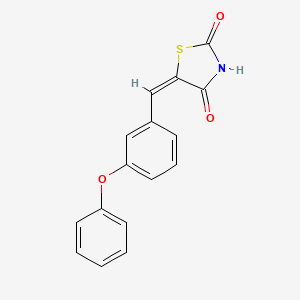

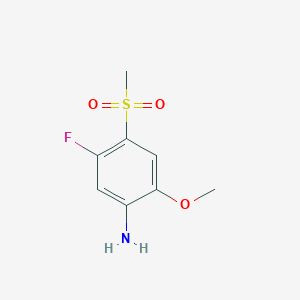
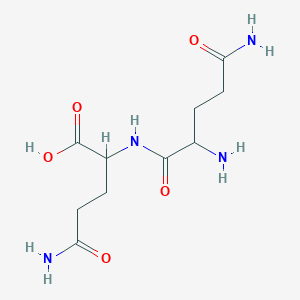
![4-(3-Nitro-phenoxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B13989131.png)
